molecular formula C21H22O5 B031881 Dehydroglyasperin C CAS No. 199331-35-6

Dehydroglyasperin C

Cat. No. B031881
M. Wt: 354.4 g/mol
InChI Key: UACNRZUVCUEUPY-UHFFFAOYSA-N
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Description

Dehydroglyasperin C is identified as a component with significant antioxidant activity, derived from licorice. Its study has primarily focused on its ability to induce phase 2 detoxifying enzymes, suggesting potential anticarcinogenic properties and health benefits (Kim et al., 2009).

Synthesis Analysis

The synthesis of complex molecular scaffolds like DGC can involve innovative chemical reactions such as the dehydrogenative Diels-Alder reaction. This process showcases the utility of C-H activation chemistry in creating intricate cycloadducts from simple precursors in a single operation (Stang & White, 2011).

Molecular Structure Analysis

DGC's molecular structure is pivotal in its biological activity, particularly in inducing phase 2 detoxifying enzymes. This induction is mediated through ARE (Antioxidant Response Element)-luciferase gene activation, suggesting a molecular interaction that promotes antioxidant defenses (Kim et al., 2009).

Chemical Reactions and Properties

DGC exhibits hepatoprotective effects, potentially through modulation of phase 1 and 2 detoxifying enzymes. Its capability to induce NQO1 activity in kidneys and mitigate lipid droplet formation in liver tissues indicates a chemical interaction that supports liver health (Seo et al., 2014).

Physical Properties Analysis

Although specific studies focusing on the physical properties of DGC are limited, its solubility, melting point, and other physical characteristics would be closely linked to its chemical structure and interactions. The studies primarily highlight its biological effects, indirectly suggesting its stability and reactivity in biological systems.

Chemical Properties Analysis

DGC's chemical properties, particularly its antioxidative effects, have been well-documented. It acts as a strong antioxidant both in vitro and ex vivo, showcasing significant free radical scavenging activity and inhibitory effects on lipid peroxidation in liver and brain tissues (Kim et al., 2011).

Scientific Research Applications

Cardiovascular Research

Dehydroglyasperin C, a component of liquorice, has been studied for its effects on cardiovascular diseases . Specifically, it has been found to attenuate proliferation and migration induced by platelet-derived growth factor in human arterial smooth muscle cells .

Method of Application

The study involved treating human aortic smooth muscle cells with DGC for 24 hours . This treatment significantly decreased cell number and DNA synthesis in a dose-dependent manner .

Results

DGC blocked the progression through the G0/G1 to S phase of the cell cycle, and down-regulated the expression of cyclin-dependent kinase (CDK); 2, cyclin E, CDK4 and cyclin D1 . Furthermore, DGC significantly attenuated PDGF-stimulated phosphorylation of PDGF receptor-β, phospholipase C-γ1, AKT and extracellular-regulated kinase 1/2 .

Hepatoprotective Research

DGC isolated from licorice has been shown to exhibit antioxidant activity as well as induce phase 2 detoxifying enzymes in mouse hepatoma cells . This study investigated whether or not DGC exerts hepatoprotective effects through modulation of phase 1 and 2 detoxifying enzymes .

Method of Application

The study involved injecting ICR mice with DGC followed by carbon tetrachloride (CCl4) . The mice were adapted for 1 week, followed by injection with DGC on day 7, CCl4 on day 8, and sacrifice on day 9 of the experiment .

Results

Compared to mice injected with CCl4 alone, mice simultaneously injected with both DGC and CCl4 showed reduced lipid droplet formation in liver tissue, as assessed by histological examination . DGC demonstrated a slight protective effect against centrilobular injury caused by CCl4 injection, perhaps through suppression of CYP2E1 expression .

Neuroprotective Research

DGC has been studied for its neuroprotective effects . Specifically, it has been found to increase the expression of heme oxygenase-1 in mouse hippocampal cells .

Safety And Hazards

It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling Dehydroglyasperin C. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

4-[7-hydroxy-5-methoxy-6-(3-methylbut-2-enyl)-2H-chromen-3-yl]benzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O5/c1-12(2)4-6-16-19(24)10-20-17(21(16)25-3)8-13(11-26-20)15-7-5-14(22)9-18(15)23/h4-5,7-10,22-24H,6,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UACNRZUVCUEUPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C2=C(C=C1O)OCC(=C2)C3=C(C=C(C=C3)O)O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dehydroglyasperin C

CAS RN

199331-35-6
Record name Dehydroglyasperin C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199331356
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DEHYDROGLYASPERIN C
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/80H8MSZ44I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
300
Citations
JY Seo, YS Lee, HJ Kim, SS Lim, JS Lim… - Journal of agricultural …, 2010 - ACS Publications
… We isolated dehydroglyasperin C (DGC) as a potent phase 2 enzyme inducer from licorice. DGC induced NQO1 both in wild-type murine hepatoma Hepa1c1c7 and ARNT-lacking …
Number of citations: 36 pubs.acs.org
HJ Kim, SS Lim, IS Park, JS Lim, JY Seo… - Journal of agricultural …, 2012 - ACS Publications
… The objective of this study is to explore the neuroprotective effect of dehydroglyasperin C (DGC) against glutamate-induced oxidative stress in mouse hippocampal HT22 cells. DGC …
Number of citations: 36 pubs.acs.org
J Kim, J Kim, J Shim, S Lee, J Kim, SS Lim… - Neurochemistry …, 2013 - Elsevier
… Here, we investigated the inhibitory effect of licorice-derived dehydroglyasperin C (DGC) on lipopolysaccharide (LPS)-induced TNF-α production and inflammation-mediated …
Number of citations: 22 www.sciencedirect.com
JH Lee, JE Kim, YJ Jang, CC Lee, TG Lim… - Molecular …, 2016 - Wiley Online Library
… Dehydroglyasperin C (DGC) is a major isoflavone found in the root of licorice. In the present study, we investigated the cancer chemopreventive effect of DGC and the underlying …
Number of citations: 17 onlinelibrary.wiley.com
JY Seo, HK Ji, MS Kim, SJ Kang, GR Jo… - The FASEB …, 2015 - Wiley Online Library
Glycyrrhiza uralensis (or licorice) is a widely used Oriental herbal medicine as well as food additive. Licorice has been reported to have therapeutic effects on malaria, cardiovascular …
Number of citations: 0 faseb.onlinelibrary.wiley.com
HJ Kim, BY Cha, IS Park, JS Lim, JT Woo… - British journal of …, 2013 - cambridge.org
British Journal of Nutrition Page 1 Dehydroglyasperin C, a component of liquorice, attenuates proliferation and migration induced by platelet-derived growth factor in human arterial …
Number of citations: 10 www.cambridge.org
한정화, 김정상 - 경북대농학지, 2013 - earticle.net
예로부터 다양한 방면에서 약용식물로 널리 사용되어 온 감초에서 분리한 dehydroglyasperin C (DGC)는 이전의 연구에서 세포 모델계에서 비교적 높은 항산화 능력과 2상 해독효소계 활성…
Number of citations: 1 www.earticle.net
JY Seo, JH Han, YJ Kim, SS Lim, JS Kim - Food Science and …, 2014 - Springer
Dehydroglyasperin C (DGC) isolated from licorice has been shown to exhibit antioxidant activity as well as induce phase 2 detoxifying enzymes in mouse hepatoma cells. This study …
Number of citations: 8 link.springer.com
JW Lim, JH Ha, YJ Jeong, SN Park - Pharmacological Reports, 2018 - Elsevier
… In this study, the inhibitory effects of dehydroglyasperin C (DGC), an useful component of Glycyrrhiza uralensis (G. uralensis), was investigated on melanogenesis induced by α-…
Number of citations: 22 www.sciencedirect.com
SH Xuan, YM Park, JH Ha, YJ Jeong, SN Park - Pharmacological Reports, 2017 - Springer
… , we found that dehydroglyasperin C markedly inhibited UVB-… caused by dehydroglyasperin C treatment was more than the … Conclusion: Our results indicated that dehydroglyasperin C …
Number of citations: 37 link.springer.com

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